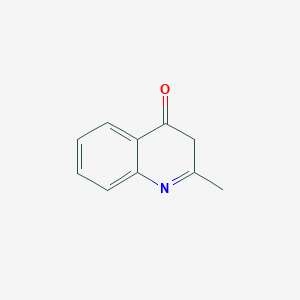
2-methyl-3H-quinolin-4-one
Descripción
2-Methyl-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline core with a methyl group at position 2 and a 3H tautomeric configuration. This compound belongs to the 4-quinolone family, known for diverse pharmacological activities. A notable derivative, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one (atristamine), has been investigated for its polymodal central nervous system (CNS) effects. Its delayed onset of action (~90–120 minutes post-administration) and structural flexibility make it a candidate for further optimization in antidepressant and analgesic drug development.
Propiedades
Fórmula molecular |
C10H9NO |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3 |
Clave InChI |
BLENHSITVMPXJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)C1 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
Key structural variations among quinolin-4-one derivatives influence their physicochemical properties and bioactivity profiles. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., nitro , chloro ) enhance stability and reactivity.
- Hydroxy groups (e.g., 4-hydroxyquinolin-2(1H)-ones ) improve hydrogen-bonding capacity, critical for target interactions.
Key Observations :
- Position-specific substitutions dictate activity: Antimalarial activity requires lipophilic chains (heptyl) and halogenation (fluoro) . Analgesic activity depends on aminomethyl/phenyl groups for CNS penetration . Antimicrobial effects are linked to hydrogen-bond donors (hydroxy, carbonyl) .
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


